- Preparation of 7-substituted indole derivatives as drug intermediates, Japan, , ,

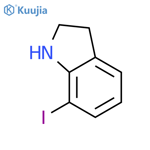

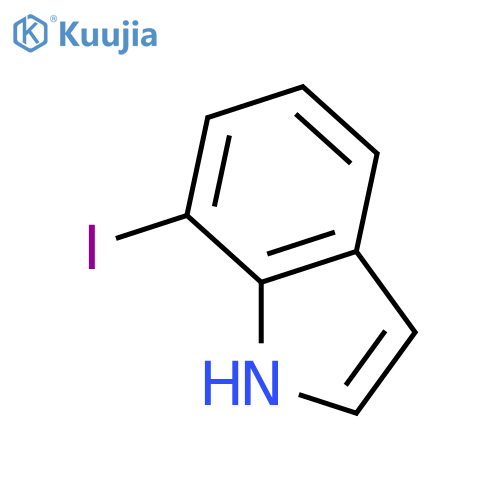

Cas no 89976-15-8 (7-Iodo-1H-indole)

7-Iodo-1H-indole structure

Produktname:7-Iodo-1H-indole

7-Iodo-1H-indole Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 7-Iodo-1H-indole

- 1H-Indole, 7-iodo-

- 7-Iodoindole

- 1H-Indole,7-iodo

- 7-Iodo-1H-indole (ACI)

- Indole, 7-iodo- (7CI)

- 89976-15-8

- AKOS016003077

- CS-0188466

- SCHEMBL3334473

- AS-43817

- DTXSID00453092

- MFCD10000889

- 7-Iodoindole, 97%

-

- MDL: MFCD10000889

- Inchi: 1S/C8H6IN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H

- InChI-Schlüssel: VBKAPLYISDSUCE-UHFFFAOYSA-N

- Lächelt: IC1C2=C(C=CN2)C=CC=1

Berechnete Eigenschaften

- Genaue Masse: 242.95400

- Monoisotopenmasse: 242.95450g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 0

- Komplexität: 126

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.8

- Topologische Polaroberfläche: 15.8Ų

Experimentelle Eigenschaften

- Dichte: 1.961

- Schmelzpunkt: 52-56 °C

- Siedepunkt: 341.705 °C at 760 mmHg

- Flammpunkt: Fahrenheit: >230° f

Celsius: >110° c - PSA: 15.79000

- LogP: 2.77250

7-Iodo-1H-indole Sicherheitsinformationen

-

Symbol:

- Signalwort:Danger

- Gefahrenhinweis: H302-H318

- Warnhinweis: P280-P305+P351+P338

- Transportnummer gefährlicher Stoffe:UN 3335

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22-41

- Sicherheitshinweise: S26

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R22; R41

7-Iodo-1H-indole Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM147237-5g |

7-iodo-1H-indole |

89976-15-8 | 95% | 5g |

$617 | 2021-08-05 | |

| Alichem | A199010238-10g |

7-Iodo-1H-indole |

89976-15-8 | 95% | 10g |

$1380.20 | 2023-08-31 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-233685-1g |

7-Iodoindole, |

89976-15-8 | 97% | 1g |

¥775.00 | 2023-09-05 | |

| A2B Chem LLC | AB70143-1g |

7-Iodo-1h-indole |

89976-15-8 | 95% | 1g |

$192.00 | 2024-04-19 | |

| Aaron | AR003O4R-1g |

7-Iodo-1H-indole |

89976-15-8 | 95% | 1g |

$266.00 | 2025-02-11 | |

| Ambeed | A498285-100mg |

7-Iodo-1H-indole |

89976-15-8 | 95% | 100mg |

$64.0 | 2025-03-04 | |

| Aaron | AR003O4R-100mg |

7-Iodo-1H-indole |

89976-15-8 | 95% | 100mg |

$59.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1253389-250mg |

7-Iodo-1H-indole |

89976-15-8 | 97% | 250mg |

$145 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1253389-250mg |

7-Iodo-1H-indole |

89976-15-8 | 97% | 250mg |

$145 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1253389-5g |

7-Iodo-1H-indole |

89976-15-8 | 97% | 5g |

$850 | 2025-02-28 |

7-Iodo-1H-indole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

Referenz

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- Product class 13: indole and its derivatives, Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Cobalt salen Solvents: Methanol ; 4 h, rt

Referenz

- Preparation of 7-halo-indoles by thallation of N-formylindoline and their attempted use for synthesis of the right-hand segment of chloropeptin, Chemical & Pharmaceutical Bulletin, 2006, 54(6), 788-794

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Cobalt salen Solvents: Methanol

Referenz

- Chemistry of indoles. XXVIII. Syntheses of 7-substituted indoles, Heterocycles, 1985, 23(12), 3113-14

Synthetic Routes 5

Reaktionsbedingungen

1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclopentyl methyl ether ; 10 min, rt

1.2 Reagents: Sodium iodide Solvents: Cyclopentyl methyl ether ; 36 h, 50 °C

1.3 Reagents: Water ; rt

1.2 Reagents: Sodium iodide Solvents: Cyclopentyl methyl ether ; 36 h, 50 °C

1.3 Reagents: Water ; rt

Referenz

- Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange, ACS Catalysis, 2022, 12(18), 11089-11096

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Methanol , Water ; 0 °C; 30 min, 17 °C

1.2 Solvents: Diethyl ether ; 17 °C

1.2 Solvents: Diethyl ether ; 17 °C

Referenz

- Simple synthetic method for 1-hydroxyindole and its application to 1-hydroxytryptophan derivatives, Heterocycles, 2015, 90(2), 1038-1071

7-Iodo-1H-indole Raw materials

7-Iodo-1H-indole Preparation Products

7-Iodo-1H-indole Verwandte Literatur

-

1. Highly enantioselective iron(ii)-catalyzed opening reaction of aromatic meso-epoxides with indolesBaptiste Plancq,Mathieu Lafantaisie,Simon Companys,Cendrella Maroun,Thierry Ollevier Org. Biomol. Chem. 2013 11 7463

-

Xi Mao,Tao Tong,Senbao Fan,Liting Fang,Jingyi Wu,Xiaoxia Wang,Honglan Kang,Xin Lv Chem. Commun. 2017 53 4718

-

Shoichi Nakamura,Satoru Hiroto,Hiroshi Shinokubo Chem. Sci. 2012 3 524

-

Hiriyakkanavar Ila,Oliver Baron,Andreas J. Wagner,Paul Knochel Chem. Commun. 2006 583

-

Yu Peng,Xiao-Bo Xu,Jian Xiao,Ya-Wen Wang Chem. Commun. 2014 50 472

89976-15-8 (7-Iodo-1H-indole) Verwandte Produkte

- 79476-07-6(3-Iodoquinoline)

- 26340-47-6(3-Iodoindole)

- 1006-47-9(8-Iodoquinoline)

- 873578-05-3(1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole)

- 182808-16-8(N-Des1-(3-methoxypropyl)-4-piperidinyl Prucalopride)

- 1368344-31-3(3-(thian-3-yl)butanoic acid)

- 1550534-38-7(5-(3-Fluoro-2-methylphenyl)thiazol-2-amine)

- 1353943-54-0(4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester)

- 1898557-98-6(N-(5-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide)

- 929444-72-4(3-(3,4-dimethoxyphenyl)-2-methyl-9-2-(thiophen-2-yl)ethyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:89976-15-8)7-Iodo-1H-indole

Reinheit:99%/99%

Menge:1g/5g

Preis ($):237.0/780.0